3-Chloro-2-((4-methoxybenzyl)oxy)benzonitrile
Description
3-Chloro-2-((4-methoxybenzyl)oxy)benzonitrile (CAS: 2241588-77-0) is a benzonitrile derivative with the molecular formula C₁₅H₁₂ClNO₂ and a molar mass of 273.71 g/mol . Its structure features a chloro substituent at position 3, a nitrile group at position 1, and a 4-methoxybenzyloxy (4-MeO-BnO) group at position 2.
Properties
IUPAC Name |
3-chloro-2-[(4-methoxyphenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-18-13-7-5-11(6-8-13)10-19-15-12(9-17)3-2-4-14(15)16/h2-8H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCLNDTXJQJOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC=C2Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-((4-methoxybenzyl)oxy)benzonitrile typically involves the reaction of 3-chloro-2-hydroxybenzonitrile with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-((4-methoxybenzyl)oxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions, often in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound with the methoxybenzyl and benzonitrile moieties intact .
Scientific Research Applications
3-Chloro-2-((4-methoxybenzyl)oxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-((4-methoxybenzyl)oxy)benzonitrile involves its interaction with specific molecular targets. The chloro and methoxybenzyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyridine-Based Derivatives ()
Compounds such as 7e (3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine) share a pyridine core but differ in substituents. Key distinctions include:
- Electron-withdrawing groups: The trifluoromethoxy (CF₃O) and nitro (NO₂) groups in 7e contrast with the electron-donating methoxy (MeO) group in the target compound. These groups reduce electron density, enhancing stability toward nucleophilic attack but decreasing solubility .
- Physical properties : 7e has a higher melting point (122.1–124.8°C ) compared to the target compound (data unavailable), likely due to stronger intermolecular forces from polar CF₃ groups.
- Synthetic yield : 7e was synthesized in 71.8% yield , suggesting efficient coupling methodologies for pyridine derivatives .
Isoxazole Derivatives ()
Compound 25 (4-(4-Chlorophenyl)-3-(4-((4-methoxybenzyl)oxy)phenyl)-5-methylisoxazole) shares the 4-methoxybenzyloxy group but incorporates an isoxazole ring. Key differences include:
Benzothiazole Derivatives ()
The benzothiazole derivative 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole features a sulfur-containing heterocycle. Comparisons include:
- Bioactivity: Benzothiazoles are known for antimicrobial and antitumor activities, suggesting the target compound’s nitrile group could be modified for similar applications .
- Electronic effects : The methoxyphenyl group in both compounds enhances π-π stacking interactions, but the benzothiazole’s sulfur atom may improve binding to biological targets .
Nitrile Derivatives with Heterocyclic Substituents ()
Halogen-Substituted Benzonitriles ()
- 2-Chloro-4-fluoro-3-methylbenzonitrile (): Fluorine’s electronegativity and the methyl group’s steric effects contrast with the target’s methoxybenzyloxy group, impacting electronic distribution and synthetic pathways .
Biological Activity
3-Chloro-2-((4-methoxybenzyl)oxy)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a chloro group and a methoxybenzyl ether moiety attached to a benzonitrile core. This structure is conducive to various interactions with biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The nitrile group may participate in hydrogen bonding with enzymes, influencing their activity.
- Lipophilicity Enhancement : The methoxybenzyl group increases the compound's lipophilicity, facilitating its penetration through cellular membranes, which is crucial for efficacy in biological systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest a promising profile for further exploration in treating infections .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies. Notably, its structural analogs have demonstrated significant cytotoxic effects against cancer cell lines. For instance:
- MCF Cell Line : Compounds derived from similar structures have shown IC50 values indicating effective induction of apoptosis in breast cancer cells.
- In Vivo Studies : Animal models have revealed that these compounds can suppress tumor growth significantly .
Case Studies
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Study 1 | 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | Anticancer | 45.2 ± 13.0 μM |
| Study 2 | 4-Chloro-2-(trifluoromethoxy)benzonitrile | Antimicrobial (S. aureus) | MIC: 40 μg/mL |
| Study 3 | 3-Methyl derivative | Antiviral (DENV protease inhibition) | IC50: 38.5 μM |
Comparative Analysis
When compared to structurally similar compounds, the unique substitution pattern of this compound influences its reactivity and biological activity:
| Compound | Key Features | Potential Applications |
|---|---|---|
| This compound | Chloro and methoxybenzyl groups | Antimicrobial, Anticancer |
| 4-((2-Methoxybenzyl)oxy)benzonitrile | Different substitution pattern | Varying electronic properties affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
